Flunisolide is a synthetic corticosteroid with potent anti-inflammatory and antiallergic properties, widely used in the treatment of various allergic conditions such as hay fever, asthma, and nasal polyposis. It functions as a glucocorticoid receptor agonist, initiating the transcription of glucocorticoid-responsive genes that play a crucial role in reducing inflammation7.
Flunisolide has been proven effective in treating seasonal allergic rhinitis, commonly known as hay fever. In a double-blind study, patients treated with flunisolide nasal spray showed significant improvement in symptoms compared to those receiving a placebo. The treatment was well-tolerated, with no systemic steroid side effects or significant adrenal suppression observed1. Another study confirmed the efficacy of flunisolide in reducing nasal symptoms of allergic rhinitis, with a decrease in the need for systemic antihistamines during peak pollen periods5.
In children with severe, chronic asthma, flunisolide aerosol demonstrated significant improvements in symptom scores and reduced the need for bronchodilators. The study highlighted flunisolide's safety profile, as no evidence of adrenal suppression or severe adverse reactions were reported, making it a viable option for controlling asthma in children2. Nebulized flunisolide has also been shown to be effective in asthma treatment, with its physicochemical characteristics and pharmacokinetic profile favoring its use for nebulization10.
Flunisolide has been used successfully in the prophylactic treatment of nasal polyposis post-polypectomy. A randomized, double-blind study demonstrated that flunisolide was significantly superior to placebo in preventing the recurrence of nasal polyps, both in number and size, over a 12-month treatment period4.
Research has been conducted to improve flunisolide formulations to reduce side effects. A new formulation with reduced propylene glycol and the addition of polyethylene glycol and polysorbate 20 was compared to the old formulation, aiming to decrease nasal irritation and stinging6.
Flunisolide acetate is derived from natural corticosteroids but is synthesized to enhance its efficacy and reduce side effects. Its chemical structure is characterized by a fluorinated steroid backbone, which contributes to its potency and selectivity. The compound's IUPAC name is (1S,2S,4R,8S,9S,11S,12S,13R,19S)-19-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.0²,9.0⁴,8.0¹³,18]icosa-14,17-dien-16-one .
Flunisolide acetate can be synthesized through several methods involving complex organic reactions. One notable approach includes the following steps:
The synthesis parameters such as temperature and concentration are critical for optimizing yield and purity.
Flunisolide acetate has a complex molecular structure characterized by multiple rings and functional groups that confer its biological activity:
The molecular structure can be represented using various chemical notation systems such as SMILES and InChI .
Flunisolide acetate participates in several chemical reactions that are essential for its functionality:
These reactions are crucial for understanding the pharmacokinetics and metabolism of the drug.
Flunisolide acetate acts primarily as a glucocorticoid receptor agonist. Its mechanism of action involves:
This multi-faceted action results in significant anti-inflammatory effects beneficial for treating allergic conditions.
Flunisolide acetate exhibits several notable physical and chemical properties:
These properties influence its formulation and delivery methods in clinical applications.
Flunisolide acetate is utilized primarily in respiratory medicine:
The versatility of flunisolide acetate in treating various conditions underscores its importance in pharmacotherapy.
Flunisolide acetate is systematically named as (1R,2S,3aS,3bS,9aR,9bS,10S,11aS)-10-fluoro-1,2,9b,10-tetrahydroxy-2,6,6,9a-tetramethyl-6a,7,8,9,9a,9b,10,11-octahydro-3aH-phenanthro[3,2-f]isobenzofuran-3-one, 1-acetate. This nomenclature precisely defines its tetracyclic steroidal backbone characteristic of glucocorticoids, incorporating the fused A-B-C-D ring system. The systematic classification identifies it as a 21-deoxy corticosteroid derivative bearing a 9α-fluorine substituent and a cyclic 16α,17α-ketal functional group (specifically, a 1,3-dioxolane fusion at C16-C17). The acetate moiety is esterified at the C-1 hydroxy group, critically altering its physicochemical behavior compared to the parent flunisolide [7] [9]. Its molecular formula is C₂₆H₃₃FO₇, with a molecular weight of 476.53 g/mol, distinguishing it from the hemihydrate form of flunisolide (C₂₄H₃₁FO₆ • ½H₂O) commonly utilized in pharmaceutical formulations [7] [9].
Flunisolide acetate exhibits complex solid-state behavior, including polymorphism and pseudopolymorphism (hydrate/solvate formation). While detailed diffraction patterns specific to flunisolide acetate polymorphs are not fully disclosed in publicly available literature, analogous corticosteroid systems demonstrate significant solubility and stability variations between forms. For instance, stable polymorphs of structurally complex steroids (e.g., the dipotassium salt described in WO2011005832A1) exhibit distinct X-ray powder diffraction (XRPD) interplanar spacing peaks (e.g., 4.946, 7.118, 7.785, 8.238 Å), which correlate with their thermodynamic stability and dissolution profiles [8]. Hydrate formation is particularly relevant for flunisolide acetate due to the hygroscopic nature of many corticosteroids. The hemihydrate form of the parent flunisolide is well-documented, emphasizing the critical need for solid-form characterization during pharmaceutical development to ensure consistent bioavailability and chemical stability [1] [7].
Table 1: Exemplary XRPD Signatures of Stable Corticosteroid Polymorphs (Illustrative)
Polymorph Designation | Characteristic XRPD Peaks (d-spacing in Å) | Stability Attributes |
---|---|---|
Form Ia | 4.946, 7.118, 7.785, 8.238, 9.229 | Thermodynamically stable, low hygroscopicity |
Hydrate Form II | 5.210, 6.854, 7.920, 10.245 | Higher solubility, prone to dehydration |
The incorporation of a fluorine atom at the C9α position (axial orientation) is a critical structural feature of flunisolide acetate, shared with other potent synthetic corticosteroids like dexamethasone and betamethasone. This 9α-fluorination profoundly enhances glucocorticoid receptor binding affinity and anti-inflammatory potency compared to non-halogenated steroids. The electronegative fluorine atom induces electron-withdrawing effects, stabilizing nearby carbonyl groups (e.g., C3-ketone, C20-ketone) and influencing the molecule's dipole moment and crystal packing. The C-F bond length, typically around 1.39 Å, and its specific orientation within the androstane skeleton contribute to optimal receptor interactions and metabolic resistance, particularly against reductions and hydroxylations that deactivate natural corticosteroids [8] [9].
Flunisolide acetate exhibits low aqueous solubility—a characteristic challenge for corticosteroid APIs. It demonstrates preferential solubility in moderately polar organic solvents such as acetonitrile, methanol, acetone, and chloroform, which disrupt its crystalline lattice via hydrogen bonding and dipole-dipole interactions. Solubility increases significantly with solvent polarity up to a point, but diminishes in highly protic solvents like water due to its hydrophobic steroidal framework. Supercritical fluid solubility, particularly in supercritical carbon dioxide (scCO₂), is of technological interest for particle engineering via techniques like Rapid Expansion of Supercritical Solutions (RESS) or Particles from Gas-Saturated Solutions (PGSS). While quantitative solubility data in scCO₂ for flunisolide acetate is scarce, structurally similar corticosteroids show measurable solubility that correlates with CO₂ density and temperature, enabling micronization for inhalation products [7]. The acetate esterification at C-1 moderately enhances lipophilicity compared to flunisolide, reducing water solubility but potentially improving permeability.
Differential Scanning Calorimetry (DSC) is indispensable for characterizing flunisolide acetate's thermal transitions. Its thermogram typically displays a sharp endothermic peak corresponding to the melting point (decomposition may precede melting). For corticosteroids, melting points often range between 200-300°C. Crucially, DSC reveals glass transition temperatures (Tg) of amorphous forms and detects recrystallization exotherms upon cooling. Modulated DSC (MTDSC) further discriminates reversible (heat capacity-related) and non-reversible events (e.g., dehydration, decomposition). Flunisolide acetate likely undergoes thermal degradation involving ester cleavage (acetate group loss), degradation of the dioxolane ketal, and possibly defluorination at elevated temperatures. These events manifest as exothermic deviations or endothermic peaks overlapping with melting. The extrapolated onset temperature of melting provides a more reliable indicator of purity than peak temperature. Thermal stability studies under controlled humidity are essential, as many corticosteroids form hydrates that dehydrate endothermically below the melting point, altering solid-state properties [3] [4].
Table 2: Thermal Transitions of Representative Corticosteroids by DSC
Corticosteroid | Melting Endotherm (°C) | Decomposition Onset (°C) | Notable Thermal Events |
---|---|---|---|
Flunisolide Hemihydrate | ~250 (dec.) | >200 | Dehydration endotherm ~100-150°C |
Dexamethasone Acetate | ~260 | ~240 | Minor exotherm prior to melting |
Prednisolone | ~240 | ~220 | Polymorphic transition exotherm ~180°C |
The partition coefficient (Log Pₒcₜ/wₐₜ), representing the equilibrium distribution between n-octanol and water, is a fundamental descriptor of flunisolide acetate's lipophilicity. While experimental LogP data specifically for the acetate ester is limited, reversed-phase chromatographic techniques (RP-HPTLC/RP-HPLC) provide robust alternatives. The retention parameter Rₘ⁰ (intercept of Rₘ vs. organic modifier concentration plot) correlates strongly with LogP. For flunisolide and its derivatives, extrapolated Rₘ⁰ values are determined using mobile phases like acetonitrile-water gradients (e.g., 50-80% ACN). Computational estimates (e.g., ClogP) can supplement experimental data, suggesting LogP values significantly greater than 2 for flunisolide acetate, reflecting enhanced membrane permeability over the hydrophilic parent compound. This elevated lipophilicity directly impacts its absorption potential and distribution behavior in biological systems. Lipophilicity indices are critical predictors of pharmacokinetic behavior, correlating with protein binding, volume of distribution, and penetration into target tissues like lung epithelium for inhaled formulations [1] [3] [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7